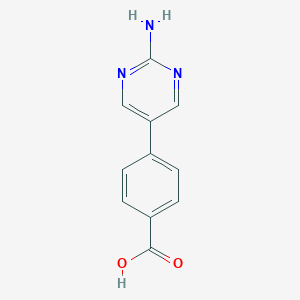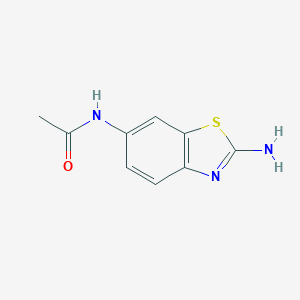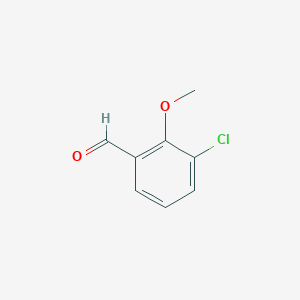![molecular formula C18H22N2O B112375 [2-(4-Benzylpiperazin-1-yl)phenyl]methanol CAS No. 261178-24-9](/img/structure/B112375.png)
[2-(4-Benzylpiperazin-1-yl)phenyl]methanol
Descripción general
Descripción
“[2-(4-Benzylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 261178-24-9 and a linear formula of C18 H22 N2 O . Its IUPAC name is [2-(4-benzyl-1-piperazinyl)phenyl]methanol .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular weight of this compound is 282.39 . The InChI code is 1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.153±0.06 g/cm3 . The predicted boiling point is 445.6±45.0 °C . The predicted vapor pressure is 1.01E-08mmHg at 25°C . The refractive index is 1.616 .Aplicaciones Científicas De Investigación
Results
The synthesized compounds showed notable antibacterial and antifungal activity, comparable to standard drugs. Docking studies with oxidoreductase proteins correlated well with the experimental inhibitory potency .
Application in Drug Discovery
Methods of Application
Results: The studies have indicated that the piperazine derivatives could serve as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .
Application in Antimicrobial Research
Methods of Application
Results: The derivatives displayed significant activity against a range of microbial organisms, suggesting their potential as new antimicrobial agents .
Application in Molecular Modeling
Methods of Application
Results: The genetic algorithm scores from the docking studies showed a good correlation with the experimental data, suggesting the accuracy of the molecular modeling approach .
Application in Antioxidant Research
Methods of Application
Results: The studies have reported that the inclusion of the piperazine moiety in coumarin-based structures enhances the antioxidant activity .
Application in Anti-inflammatory Research
Methods of Application
Results: The derivatives have shown promising results in reducing inflammation, indicating their potential use in anti-inflammatory therapies .
Application in Medicinal Chemistry
Results
The synthesized compounds showed notable antibacterial and antifungal activity, comparable to standard drugs. Docking studies with oxidoreductase proteins correlated well with the experimental inhibitory potency .
Application in Drug Discovery
Methods of Application
Results: The studies have indicated that the piperazine derivatives could serve as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .
Application in Antimicrobial Research
Methods of Application
Results: The derivatives displayed significant activity against a range of microbial organisms, suggesting their potential as new antimicrobial agents .
Application in Molecular Modeling
Methods of Application
Results: The genetic algorithm scores from the docking studies showed a good correlation with the experimental data, suggesting the accuracy of the molecular modeling approach .
Application in Antioxidant Research
Methods of Application
Results: The studies have reported that the inclusion of the piperazine moiety in coumarin-based structures enhances the antioxidant activity .
Application in Anti-inflammatory Research
Methods of Application
Results: The derivatives have shown promising results in reducing inflammation, indicating their potential use in anti-inflammatory therapies .
Application in Cancer Research
Methods of Application
Results: The studies conducted by the National Cancer Institute (NCI) demonstrated the ability of the lead piperazines to suppress and eliminate experimental tumors in small-animal models .
Application in Antiviral Research
Methods of Application
Results: Some derivatives exhibited promising results, indicating their potential as anti-HIV agents .
Application in Anticoagulant Development
Methods of Application
Results: The derivatives showed potential as anticoagulants, with some exhibiting activity comparable to standard anticoagulant drugs .
Application in Anti-inflammatory and Antioxidant Research
Methods of Application
Results: The derivatives displayed significant anti-inflammatory and antioxidant effects, suggesting their therapeutic potential in related diseases .
Application in Neuropharmacology
Methods of Application
Results: Some derivatives showed high affinity for dopamine receptors and exhibited antipsychotic-like effects in behavioral studies .
Application in Antimicrobial Coating Development
Methods of Application
Results: The coatings demonstrated significant antimicrobial activity, reducing the risk of device-related infections .
Propiedades
IUPAC Name |
[2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNZIYACKKYLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372440 | |
| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Benzylpiperazin-1-yl)phenyl]methanol | |
CAS RN |
261178-24-9 | |
| Record name | [2-(4-benzylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



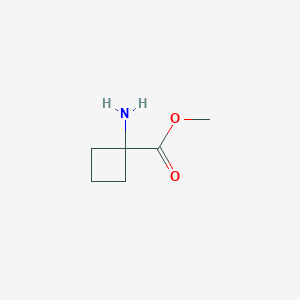
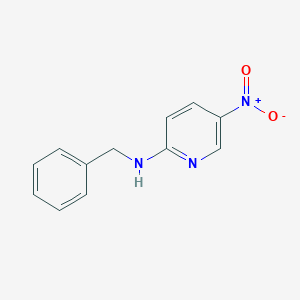
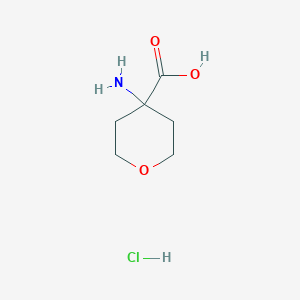
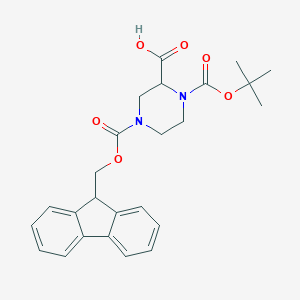
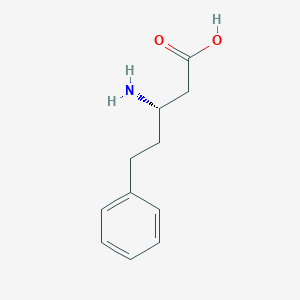
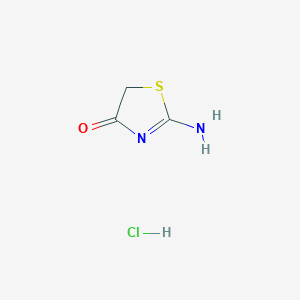
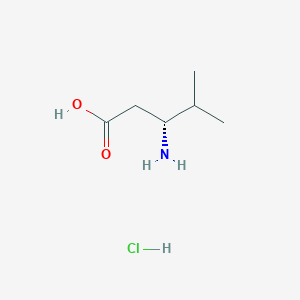
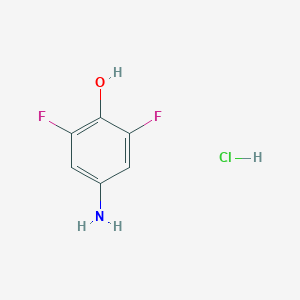
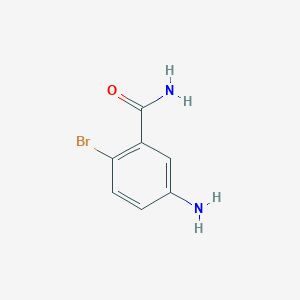
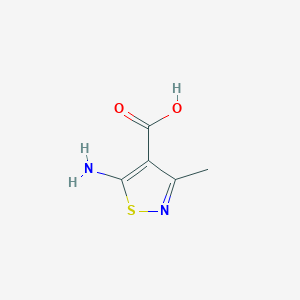
![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)
